N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide
Description
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dimethylamino group attached to the pyrimidine ring and an oxan-4-yloxy group linked to the propanamide moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-18(2)14-15-9-11(10-16-14)17-13(19)5-8-21-12-3-6-20-7-4-12/h9-10,12H,3-8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIFTNFJYHFZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)CCOC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloropyrimidine with dimethylamine under controlled conditions.
Introduction of the Oxan-4-yloxy Group: The oxan-4-yloxy group is introduced through a nucleophilic substitution reaction, where a suitable oxan-4-yloxy precursor reacts with the pyrimidine derivative.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate compound with a suitable amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the oxan-4-yloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May lead to the formation of N-oxide derivatives.
Reduction: Can result in the formation of reduced amine derivatives.
Substitution: Produces substituted pyrimidine or oxan-4-yloxy derivatives.
Scientific Research Applications
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.
Comparison with Similar Compounds
N-[2-(dimethylamino)pyrimidin-5-yl]-3-(oxan-4-yloxy)propanamide can be compared with other pyrimidine derivatives, such as:
N-(pyrimidyl)gabapentin: A modified amino acid derivative with potential therapeutic applications.
N-(pyrimidyl)baclofen: Another modified amino acid derivative with distinct biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
